2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide is a chemical compound with a complex structure, characterized by the presence of dichloro, cyclopropyl, hydroxypropyl, and methyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.
Sulfonation: Addition of a sulfonamide group to the benzene ring.
Alkylation: Attachment of the cyclopropyl and hydroxypropyl groups to the nitrogen atom of the sulfonamide.
Methylation: Introduction of a methyl group at the 5 position of the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfonamide group.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution of chlorine atoms can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
Uniqueness
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-8-6-13(11(15)7-10(8)14)20(18,19)16-5-4-12(17)9-2-3-9/h6-7,9,12,16-17H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKWFWFWVFCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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